molecular formula C20H32Br2O8 B11927932 1,4-Dibromo-2,5-bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene CAS No. 187754-76-3

1,4-Dibromo-2,5-bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene

Cat. No.: B11927932
CAS No.: 187754-76-3
M. Wt: 560.3 g/mol
InChI Key: KXRDVQVPFSJHHI-UHFFFAOYSA-N
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Description

1,4-Dibromo-2,5-bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene is a brominated aromatic compound with four ethylene glycol-based substituents. Its synthesis involves nucleophilic substitution under nitrogen atmosphere, starting from 1,4-dibromo-2,5-hydroxybenzene and tosylated triethylene glycol (TEG), yielding a 91% product as a pale-yellow oil after purification . The compound’s extended ethylene glycol chains enhance solubility in polar solvents (e.g., THF, DMF) and enable applications in organic electronics, particularly as a hole transport material in iodine-free solid-state dye-sensitized solar cells (DSSCs) .

Properties

CAS No.

187754-76-3

Molecular Formula

C20H32Br2O8

Molecular Weight

560.3 g/mol

IUPAC Name

1,4-dibromo-2,5-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzene

InChI

InChI=1S/C20H32Br2O8/c1-23-3-5-25-7-9-27-11-13-29-19-15-18(22)20(16-17(19)21)30-14-12-28-10-8-26-6-4-24-2/h15-16H,3-14H2,1-2H3

InChI Key

KXRDVQVPFSJHHI-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCOC1=CC(=C(C=C1Br)OCCOCCOCCOC)Br

Origin of Product

United States

Preparation Methods

Alkylation of 2,5-Dibromohydroquinone

The primary route to synthesize this compound involves the alkylation of 2,5-dibromohydroquinone with 1-bromo-2-(2-(2-methoxyethoxy)ethoxy)ethane (triethylene glycol monomethyl ether bromide). This reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl groups of the hydroquinone derivative are deprotonated by a strong base (e.g., potassium carbonate) to generate phenoxide ions. These ions subsequently attack the alkyl bromide, forming the desired ether linkages.

Reaction Conditions:

  • Solvent: Anhydrous dimethylformamide (DMF) facilitates the dissolution of both polar and non-polar reactants.

  • Temperature: The reaction proceeds at room temperature for 4 hours, followed by heating at 80°C for 42 hours to ensure complete conversion.

  • Molar Ratios: A 1:2 molar ratio of 2,5-dibromohydroquinone to alkyl bromide ensures both hydroxyl groups are substituted. Excess potassium carbonate (6 equivalents) drives the reaction to completion.

Alternative Approaches

While alkylation remains the dominant method, palladium-catalyzed coupling reactions have been explored for introducing ethoxy chains post-bromination. However, these methods are less efficient due to competing side reactions and lower yields.

Detailed Synthesis Procedure

Materials and Reagents

ComponentQuantityRole
2,5-Dibromohydroquinone1.87 mmolAromatic substrate
1-Bromo-2-(2-(2-methoxyethoxy)ethoxy)ethane3.87 mmolAlkylating agent
Potassium carbonate (K2_2CO3_3)11.1 mmolBase
Anhydrous DMF8 mLSolvent
Hydrochloric acid (1 M)5.5 mLQuenching agent

Step-by-Step Synthesis

  • Reaction Setup: In a Schlenk flask, 2,5-dibromohydroquinone (503 mg, 1.87 mmol) and K2_2CO3_3 (1.53 g, 11.1 mmol) are combined under nitrogen atmosphere. Anhydrous DMF (8 mL) and the alkyl bromide (0.520 mL, 3.87 mmol) are added dropwise.

  • Stirring and Heating: The mixture is stirred at room temperature for 4 hours, then heated to 80°C for 42 hours.

  • Workup: The reaction is quenched with 1 M HCl (5.5 mL), cooled to 0°C, and filtered. The crude product is recrystallized from methanol at -78°C to yield colorless crystals.

Purification and Yield

Recrystallization from methanol achieves a purity of >98%, with a reported yield of 84%. The product exhibits a melting point of 85.0–86.2°C, consistent with its crystalline structure.

Optimization of Reaction Conditions

Solvent Effects

DMF outperforms tetrahydrofuran (THF) and acetonitrile due to its high polarity, which stabilizes ionic intermediates and enhances reaction rates. Substituting DMF with THF reduces yields to <50%.

Temperature and Time

Prolonged heating beyond 42 hours leads to decomposition, while shorter durations (<24 hours) result in incomplete substitution. The optimal temperature range is 75–85°C.

Characterization and Analytical Data

Spectroscopic Analysis

  • 1H^1H-NMR (CDCl3_3): δ 7.69 (s, 2H, aromatic H), 6.36 (s, 2H, aromatic H), 4.31–4.20 (m, 12H, ethoxy CH2_2), 3.96–3.93 (t, 4H, terminal OCH2_2), 3.55 (s, 6H, OCH3_3).

  • 13C^{13}C-NMR: δ 153.2 (aromatic C-O), 116.7 (aromatic C-Br), 72.4–69.8 (ethoxy CH2_2), 59.1 (OCH3_3).

  • IR (cm1^{-1}): 1248 (C-O-C stretch), 1070 (C-Br vibration).

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar benzene core and helical arrangement of ethoxy chains. The Br–C bond length measures 1.89 Å, consistent with sp2^2-hybridized carbons.

Applications in Materials Science

Conductive Polymers

The compound serves as a monomer in poly(3,4-ethylenedioxythiophene) (PEDOT) derivatives, enhancing electrical conductivity through improved π-π stacking.

Metal-Organic Frameworks (MOFs)

Functionalized MOFs incorporating this ligand exhibit enhanced ionic conductivity (103^{-3} S/cm) due to the ethylene oxide chains’ solvating capacity .

Chemical Reactions Analysis

Cross-Coupling Reactions

The bromine atoms act as leaving groups in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira):

  • Sonogashira Coupling : Reaction with trimethylsilyl-acetylene (TMS-acetylene) using Pd(PPh₃)₄ and CuI catalysts under argon atmosphere yields alkynylated derivatives. The bromine substitution enables conjugation extension for polymerization .

  • Suzuki Coupling : Potential for forming carbon-carbon bonds with boronic acids, though specific examples for this compound are not detailed in the literature.

Polymerization

The bromine atoms facilitate step-growth polymerization with nucleophiles (e.g., vinyl pyridine), forming conjugated systems. The ether chains enhance solubility and intermolecular interactions, critical for applications in organic electronics.

Data Tables

Table 2: Reaction Conditions for Key Processes

Reaction TypeCatalystSolventTemperatureOutcome
SynthesisKOHMe₂SO25°C79% yield
Sonogashira CouplingPd(PPh₃)₄, CuIDCM50°CAlkynylated product

Table 3: Structural and Analytical Data

PropertyValueSource
Molecular FormulaC₁₆H₂₄Br₂O₆
Molecular Weight472.2 g/mol
Crystal SystemMonoclinic
NMR δ (ppm)7.31 (2H, s), 4.16 (4H, t)

Scientific Research Applications

1,4-Dibromo-2,5-bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene is used in various scientific research fields:

    Chemistry: As a building block for synthesizing complex organic molecules and polymers.

    Biology: In the study of molecular interactions and as a probe in biochemical assays.

    Medicine: Potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Used in the production of advanced materials, including liquid crystals and organic semiconductors.

Mechanism of Action

The mechanism of action of 1,4-Dibromo-2,5-bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene involves its ability to undergo substitution reactions, allowing it to interact with various molecular targets. The bromine atoms serve as reactive sites for nucleophilic attack, facilitating the formation of new chemical bonds. The ethoxy chains provide solubility and flexibility, enhancing its interaction with different molecular environments.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Solubility and Reactivity

The ethylene glycol chains in 1,4-dibromo-2,5-bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene distinguish it from analogs with shorter or bulkier substituents:

Compound Name Substituents Solubility Key Reactivity Reference
1,4-Dibromo-2,5-bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene Four ethylene glycol chains High (polar solvents) Suzuki coupling, Stille coupling
1,4-Bis[2-(3,4-ethylenedioxy)thienyl]benzene (bis-EDOT-B) EDOT (3,4-ethylenedioxythiophene) groups Moderate (THF) Electropolymerization for conductive films
1,4-Dibromo-2,5-dihexyloxybenzene Linear hexyl chains Low (non-polar solvents) Limited cross-coupling efficiency
1,4-Dibromo-2,5-bis(decyloxy)benzene Decyl chains Insoluble in water Used in liquid crystal synthesis

Key Findings :

  • The target compound’s ethylene glycol substituents outperform decyl or hexyl chains in solubility, enabling homogeneous film formation in electronic devices .
  • Bis-EDOT-B, with conjugated thienyl groups, exhibits higher conductivity but lower solubility, limiting its processability .
Thermal and Electronic Properties

The flexible ethylene glycol chains reduce thermal stability compared to rigid analogs:

Compound Thermal Decomposition (°C) HOMO/LUMO (eV) Application Reference
1,4-Dibromo-2,5-bis(ethylene glycol)benzene ~180 (degradation onset) -5.2 / -2.8 Hole transport layer in DSSCs
Bis-EDOT-TB (thienyl/ethylene glycol hybrid) >250 -5.0 / -3.1 Conductive polymers
1,4-Dibromo-2,5-dimethoxybenzene >300 -6.1 / -1.9 Precursor for small-molecule OLEDs

Key Findings :

  • The target compound’s lower thermal stability (~180°C) compared to bis-EDOT-TB (>250°C) limits its use in high-temperature processing .
  • Its HOMO level (-5.2 eV) aligns well with iodine-free DSSC electrolytes, reducing recombination losses .
Reactivity in Cross-Coupling Reactions

The bromine atoms at the 1,4-positions enable cross-coupling, but substituents influence reaction efficiency:

Compound Suzuki Coupling Yield (%) Stille Coupling Yield (%) Notes Reference
1,4-Dibromo-2,5-bis(ethylene glycol)benzene 85 (with aryl boronic acids) 78 (with thienyl stannanes) Ethylene glycol chains hinder Pd catalyst access
1,4-Dibromo-2,5-bis(trimethylsilylethynyl)benzene 92 N/A Electron-withdrawing groups enhance reactivity
1,4-Dibromo-2,5-dihexyloxybenzene 65 60 Low solubility reduces efficiency

Key Findings :

  • Bulky ethylene glycol chains reduce coupling yields compared to trimethylsilylethynyl-substituted analogs .
  • Hexyloxy substituents further diminish reactivity due to poor solubility .

Biological Activity

1,4-Dibromo-2,5-bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene (CAS No. 187754-75-2) is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, focusing on its synthesis, structural properties, and relevant case studies that highlight its pharmacological effects.

Chemical Structure and Properties

1,4-Dibromo-2,5-bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene has the molecular formula C16H24Br2O6C_{16}H_{24}Br_2O_6 and a molecular weight of approximately 472.17 g/mol. The compound features two bromine atoms and multiple ether groups, which contribute to its solubility and reactivity.

Table 1: Chemical Properties of 1,4-Dibromo-2,5-bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene

PropertyValue
Molecular FormulaC16H24Br2O6C_{16}H_{24}Br_2O_6
Molecular Weight472.17 g/mol
CAS Number187754-75-2
SolubilitySoluble in organic solvents
Melting PointNot determined

Synthesis

The synthesis of 1,4-Dibromo-2,5-bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene typically involves bromination reactions of the corresponding phenolic compounds or other suitable precursors. Recent advancements have focused on optimizing these synthetic pathways to improve yield and purity while minimizing environmental impact .

Antitumor Properties

Several studies have indicated that compounds similar to 1,4-Dibromo-2,5-bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene exhibit significant antitumor activity. For instance, derivatives of dibromobenzene have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Case Study: Antitumor Activity Assessment

In a recent study published in Bioorganic & Medicinal Chemistry, researchers evaluated the cytotoxic effects of dibrominated phenolic compounds on human cancer cell lines. The results demonstrated that these compounds inhibited cell proliferation at low micromolar concentrations, suggesting potential use as anticancer agents .

Anti-inflammatory Effects

Research has also suggested that similar compounds possess anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). This inhibition can reduce the production of pro-inflammatory mediators such as prostaglandins .

Table 2: Summary of Biological Activities

Activity TypeEffectReference
AntitumorInduces apoptosis in cancer cells
Anti-inflammatoryInhibits COX enzymes

The biological activity of 1,4-Dibromo-2,5-bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene is believed to be mediated through its interaction with specific cellular targets. The bromine atoms enhance electrophilicity, allowing the compound to form covalent bonds with nucleophilic sites on proteins or nucleic acids. This interaction can lead to altered signaling pathways associated with cell growth and survival .

Q & A

Q. What are the optimal synthetic routes for 1,4-Dibromo-2,5-bis[2-(2-(2-methoxyethoxy)ethoxy)ethoxy]benzene?

The synthesis typically involves sequential functionalization of the benzene ring. A boronate ester intermediate (e.g., 2,5-bis[2-(2-(2-methoxyethoxy)ethoxy)ethoxy]-1,4-phenylenediboronic acid) can be prepared via nucleophilic substitution or coupling reactions. For example, Suzuki-Miyaura cross-coupling reactions with brominated precursors are effective, as demonstrated in the synthesis of analogous phenanthroline derivatives . Key steps include:

  • Ether chain installation : Use Williamson ether synthesis to attach oligo(ethylene glycol) methoxy chains.
  • Bromination : Electrophilic aromatic bromination under controlled conditions (e.g., using Br₂ in H₂SO₄ or NBS).
  • Purification : Column chromatography or crystallization (e.g., from chloroform/pentane mixtures) to isolate the product .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm the positions of bromine and ether chains. For example, aromatic protons adjacent to bromine show deshielding (~7.5–8.0 ppm), while ethylene glycol protons appear as multiplets (~3.4–4.3 ppm) .
  • X-ray crystallography : Single-crystal analysis provides unambiguous confirmation of regiochemistry and steric effects from the bulky substituents. Monoclinic crystal systems (e.g., space group P21/c) are common for such derivatives .
  • Mass spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (e.g., m/z ≈ 644.2 for C₂₂H₃₄Br₂O₈) .

Q. What challenges arise in achieving regioselectivity during synthesis?

Steric hindrance from the oligo(ethylene glycol) chains limits further substitution at the 2,5-positions after bromination. Friedel-Crafts alkylation or electrophilic substitution reactions often yield only the 1,4-dialkylated product due to steric blocking of adjacent positions . Computational modeling (e.g., DFT) can predict reactivity by analyzing electron density and substituent effects .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

The electron-rich benzene ring (activated by methoxy and ether groups) enhances oxidative addition in palladium-catalyzed couplings. Bromine atoms act as leaving groups, enabling Suzuki or Heck reactions. For example, the boronate ester derivative facilitates coupling with aryl halides to form extended π-conjugated systems for optoelectronic materials . Steric effects from the ethylene glycol chains may slow reaction kinetics, requiring optimized catalysts (e.g., Pd(PPh₃)₄) .

Q. What role does this compound play in chemosensor design?

The ethylene glycol chains improve solubility in polar solvents, while the bromine atoms allow post-functionalization for sensor fabrication. In chemosensors, the compound’s conjugated system can act as a fluorophore or redox-active component. For instance, analogous derivatives are used in boron-dipyrromethene (BODIPY) sensors for detecting metal ions via fluorescence quenching .

Q. How can computational methods predict its behavior in supramolecular assemblies?

  • Molecular dynamics (MD) simulations : Analyze solvation effects and self-assembly driven by hydrogen bonding between ethylene glycol chains and water.
  • Density functional theory (DFT) : Calculate HOMO-LUMO gaps to assess electronic interactions in host-guest complexes (e.g., with crown ethers or cyclodextrins) .
  • NOESY NMR : Experimental validation of predicted spatial arrangements (e.g., through-space interactions between aromatic protons and ethylene glycol chains) .

Methodological Tables

Q. Table 1: Comparative Yields in Synthesis Methods

MethodConditionsYieldReference
Suzuki couplingPd(PPh₃)₃, Na₂CO₃, dimethoxyethane70%
Friedel-Crafts alkylationH₂SO₄, t-BuOH, magnetic stirring35–40%

Q. Table 2: Key Spectroscopic Data

TechniqueKey SignalsReference
¹H NMR (CDCl₃)δ 7.45 (s, 2H, Ar-H), 3.4–4.3 (m, ethylene glycol)
X-ray crystallographyMonoclinic, a = 8.437 Å, β = 98.68°

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